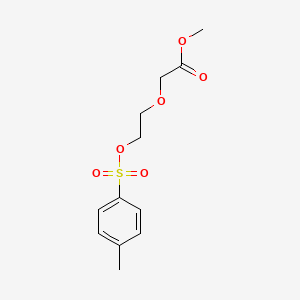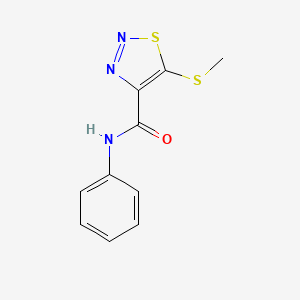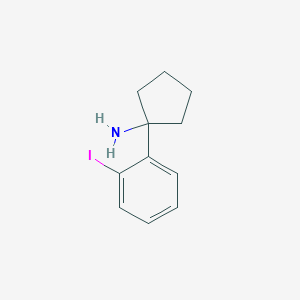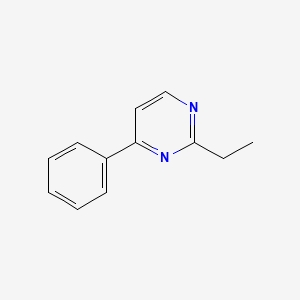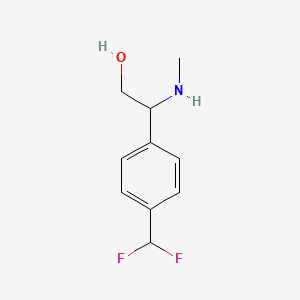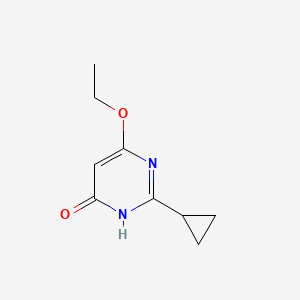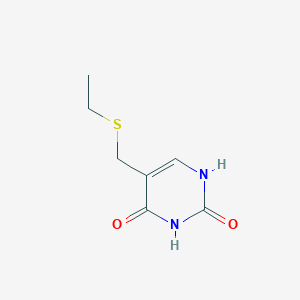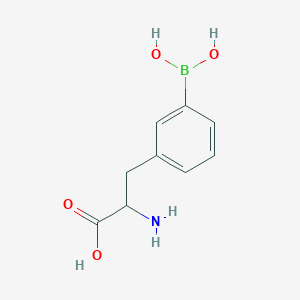
2-Amino-3-(3-boronophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-boronophenyl)propanoic acid is a compound with the molecular formula C9H12BNO4 and a molecular weight of 209.007 g/mol . It is also known as 3-borono-L-phenylalanine. This compound is of interest due to its unique structure, which includes both an amino group and a boronic acid group attached to a phenylalanine backbone.
Preparation Methods
The synthesis of 2-Amino-3-(3-boronophenyl)propanoic acid typically involves the reaction of phenylalanine derivatives with boronic acid reagents. One common method includes the use of Suzuki coupling reactions, where a boronic acid or boronate ester reacts with a halogenated phenylalanine derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethanol or water .
Chemical Reactions Analysis
2-Amino-3-(3-boronophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form amines.
Scientific Research Applications
2-Amino-3-(3-boronophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: The compound is studied for its potential role in enzyme inhibition, particularly enzymes that interact with boronic acids.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit proteasomes.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-boronophenyl)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This mechanism is particularly relevant in the inhibition of proteasomes, which are involved in protein degradation .
Comparison with Similar Compounds
Similar compounds to 2-Amino-3-(3-boronophenyl)propanoic acid include:
3-(3-Bromophenyl)propionic acid: Used in the synthesis of phthalocyanines and fullerene dyads.
3-Bromopropionic acid: Known for its use in various organic synthesis reactions.
Methyl 3-(3-bromophenyl)propionate: A methyl ester derivative used in organic synthesis. This compound is unique due to the presence of both an amino group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and biological interactions.
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
2-amino-3-(3-boronophenyl)propanoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) |
InChI Key |
GSKLGSBKUHSIIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(C(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)
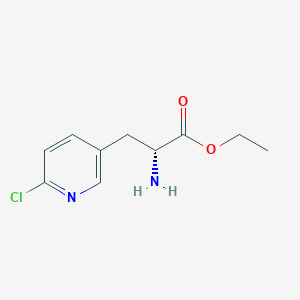
![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
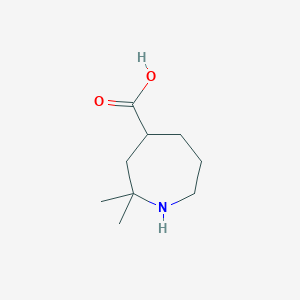
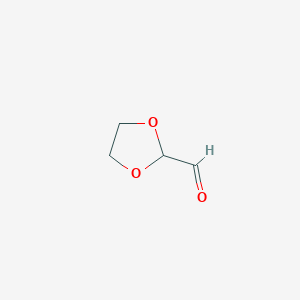
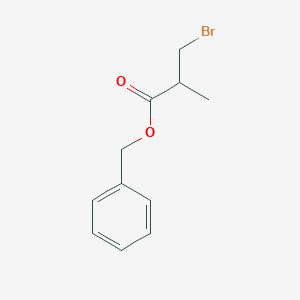
![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
